molecular formula C16H16N2O3S B10932832 2-(3-(Furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

2-(3-(Furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B10932832
M. Wt: 316.4 g/mol
InChI Key: PGCIGBBALXNQRT-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a furan ring, an acrylamide group, and a tetrahydrobenzo[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan-2-yl Acrylamide: This step involves the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine to form furan-2-yl acrylamide.

    Synthesis of the Tetrahydrobenzo[b]thiophene Core: The tetrahydrobenzo[b]thiophene core can be synthesized via a cyclization reaction involving a suitable precursor, such as 2-mercaptobenzoic acid, under acidic conditions.

    Coupling Reaction: The final step involves coupling the furan-2-yl acrylamide with the tetrahydrobenzo[b]thiophene core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring or the tetrahydrobenzo[b]thiophene core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan or tetrahydrobenzo[b]thiophene derivatives.

Scientific Research Applications

2-(3-(Furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound has potential as a lead molecule for the development of new drugs due to its unique structural features. It may exhibit antibacterial, antifungal, or anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe molecule to study various biological processes and pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-(Furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring and acrylamide group can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl Acrylamide: A simpler analog with similar functional groups but lacking the tetrahydrobenzo[b]thiophene core.

    Tetrahydrobenzo[b]thiophene Carboxamide: A related compound with the tetrahydrobenzo[b]thiophene core but without the furan-2-yl acrylamide group.

Uniqueness

2-(3-(Furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to the combination of its furan ring, acrylamide group, and tetrahydrobenzo[b]thiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C16H16N2O3S/c17-15(20)14-11-5-1-2-6-12(11)22-16(14)18-13(19)8-7-10-4-3-9-21-10/h3-4,7-9H,1-2,5-6H2,(H2,17,20)(H,18,19)/b8-7+

InChI Key

PGCIGBBALXNQRT-BQYQJAHWSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=CO3)C(=O)N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=CO3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.